molecular formula C22H25NO6 B11031568 N-(2-methoxyethyl)-2-(4,5,6-trimethoxy-2-phenyl-1-benzofuran-3-yl)acetamide

N-(2-methoxyethyl)-2-(4,5,6-trimethoxy-2-phenyl-1-benzofuran-3-yl)acetamide

Cat. No.: B11031568
M. Wt: 399.4 g/mol
InChI Key: DDOXEOSZGFTUQE-UHFFFAOYSA-N
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Description

N~1~-(2-METHOXYETHYL)-2-(4,5,6-TRIMETHOXY-2-PHENYL-1-BENZOFURAN-3-YL)ACETAMIDE is a synthetic organic compound that belongs to the class of benzofuran derivatives

Properties

Molecular Formula

C22H25NO6

Molecular Weight

399.4 g/mol

IUPAC Name

N-(2-methoxyethyl)-2-(4,5,6-trimethoxy-2-phenyl-1-benzofuran-3-yl)acetamide

InChI

InChI=1S/C22H25NO6/c1-25-11-10-23-18(24)12-15-19-16(29-20(15)14-8-6-5-7-9-14)13-17(26-2)21(27-3)22(19)28-4/h5-9,13H,10-12H2,1-4H3,(H,23,24)

InChI Key

DDOXEOSZGFTUQE-UHFFFAOYSA-N

Canonical SMILES

COCCNC(=O)CC1=C(OC2=CC(=C(C(=C21)OC)OC)OC)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-METHOXYETHYL)-2-(4,5,6-TRIMETHOXY-2-PHENYL-1-BENZOFURAN-3-YL)ACETAMIDE typically involves multi-step organic reactions. The starting materials often include phenyl derivatives and methoxy-substituted benzofurans. Common synthetic routes may involve:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving phenyl derivatives.

    Methoxylation: Introduction of methoxy groups at specific positions on the benzofuran ring.

    Acetamide Formation: Reaction of the benzofuran derivative with acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N~1~-(2-METHOXYETHYL)-2-(4,5,6-TRIMETHOXY-2-PHENYL-1-BENZOFURAN-3-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions could lead to the formation of dihydro derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce dihydro compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.

    Medicine: Potential use as a lead compound for drug development.

    Industry: Possible applications in the development of new materials or as a chemical intermediate.

Mechanism of Action

The mechanism of action of N1-(2-METHOXYETHYL)-2-(4,5,6-TRIMETHOXY-2-PHENYL-1-BENZOFURAN-3-YL)ACETAMIDE would depend on its specific biological activity. Generally, it could interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved might include inhibition of specific enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran Derivatives: Compounds with similar benzofuran cores but different substituents.

    Methoxy-Substituted Compounds: Other compounds with methoxy groups at various positions.

Uniqueness

N~1~-(2-METHOXYETHYL)-2-(4,5,6-TRIMETHOXY-2-PHENYL-1-BENZOFURAN-3-YL)ACETAMIDE is unique due to its specific combination of methoxy groups and the acetamide moiety, which may confer distinct biological activities or chemical properties compared to other benzofuran derivatives.

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